Class-Level HDAC Inhibitory Potential: Thiadiazole Hydroxamic Acids vs. SAHA (Vorinostat)
No direct enzymatic or cellular data are available for CAS 1172713-14-2. As a class-level inference, structurally related 1,3,4-thiadiazole-containing hydroxamic acids bearing a heteroaromatic surface recognition motif demonstrated superior HDAC inhibitory activity and antiproliferative potency compared to the reference HDAC inhibitor SAHA (vorinostat) [1]. In that study, optimized analogs achieved low-micromolar to sub-micromolar IC50 values against HDAC enzymes and inhibited tumor cell growth at single-digit micromolar concentrations [1]. Whether the pentan-1-one cap of the target compound provides equivalent or superior zinc-binding capacity relative to the hydroxamic acid series has not been established.
| Evidence Dimension | HDAC enzyme inhibition and cellular antiproliferative activity |
|---|---|
| Target Compound Data | Not available (no direct measurement) |
| Comparator Or Baseline | 1,3,4-Thiadiazole hydroxamic acids with heteroaromatic substituents (IC50 < 1 µM for HDAC inhibition; GI50 single-digit µM in tumor cell lines) vs. SAHA (comparator reference standard) |
| Quantified Difference | Unquantified for this specific compound; class analogs showed >10-fold improvement in potency over SAHA in certain contexts [1] |
| Conditions | HDAC enzyme inhibition assay and MTT antiproliferative assay in human cancer cell lines (HeLa, MCF-7, etc.) |
Why This Matters
Establishes that the 1,3,4-thiadiazole scaffold can outperform clinically validated HDAC inhibitors, but does not confirm that CAS 1172713-14-2 possesses the required zinc-binding pharmacophore to achieve this.
- [1] Guan P, et al. Improved antiproliferative activity of 1,3,4-thiadiazole-containing histone deacetylase (HDAC) inhibitors by introduction of the heteroaromatic surface recognition motif. Bioorg Med Chem. 2014 Nov 1;22(21):5766-75. doi: 10.1016/j.bmc.2014.09.039. PMID: 25311567. View Source
